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Compound of Interest

Compound Name:
4-Fluoro-2-methylphenylacetic

acid

Cat. No.: B1335718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information and presents a

scientifically plausible, though unvalidated, experimental protocol for the synthesis of 4-Fluoro-
2-methylphenylacetic acid. As of the date of this guide, there is no publicly available literature

on the biological activity or detailed experimental spectral data for this specific compound.

Introduction
4-Fluoro-2-methylphenylacetic acid, with the CAS number 407640-40-8, is a substituted

phenylacetic acid derivative. Phenylacetic acids and their analogues are significant structural

motifs in medicinal chemistry and materials science. The presence of a fluorine atom and a

methyl group on the phenyl ring can influence the molecule's lipophilicity, metabolic stability,

and binding interactions with biological targets. This guide summarizes the known properties of

this compound and proposes a detailed synthetic route.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Fluoro-2-
methylphenylacetic acid.
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Property Value Source

CAS Number 407640-40-8 [1][2]

Molecular Formula C₉H₉FO₂ [1][2]

Molecular Weight 168.17 g/mol [1][2]

IUPAC Name
2-(4-fluoro-2-

methylphenyl)acetic acid
[1]

Melting Point 96 - 99 °C [2]

Solubility Insoluble in water [2]

Purity (Typical) 97% [2]

Proposed Synthesis
While a specific, peer-reviewed synthesis for 4-Fluoro-2-methylphenylacetic acid is not

readily available in the literature, a plausible multi-step synthetic pathway can be devised

based on established organic chemistry reactions and patent literature for related compounds.

The proposed route begins with the commercially available 1-fluoro-3-methylbenzene and

proceeds through a key benzoic acid intermediate.

Overall Synthetic Scheme
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1-Fluoro-3-methylbenzene 2,2,2-Trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one

1. AlCl₃
2. Dichloromethane

Trichloroacetyl Chloride2,2,2-Trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one

4-Fluoro-2-methylbenzoic Acid

1. NaOH (aq)
2. HCl (aq)

4-Fluoro-2-methylbenzoic Acid

4-Fluoro-2-methylbenzoyl chloride

SOCl₂ or (COCl)₂

1-(4-Fluoro-2-methylphenyl)-2-diazoethan-1-one

CH₂N₂

4-Fluoro-2-methylphenylacetic Acid

1. Ag₂O, H₂O
2. Heat (Wolff Rearrangement)

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 4-Fluoro-2-methylphenylacetic acid.

Detailed Experimental Protocols
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Step 1: Synthesis of 2,2,2-Trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one

This procedure is adapted from a patented method for the synthesis of the benzoic acid

precursor.

Materials: 1-Fluoro-3-methylbenzene, trichloroacetyl chloride, anhydrous aluminum chloride

(AlCl₃), dichloromethane (DCM), 5% hydrochloric acid (HCl).

Procedure:

To a stirred, cooled (0 °C) suspension of anhydrous AlCl₃ in dry DCM, add trichloroacetyl

chloride dropwise under an inert atmosphere (e.g., nitrogen).

To this mixture, add 1-fluoro-3-methylbenzene dropwise, maintaining the temperature

below 5 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-18 hours.

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

Carefully pour the reaction mixture into a beaker of ice-cold 5% HCl solution with vigorous

stirring.

Separate the organic layer. Extract the aqueous layer with DCM (2x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude ketone, which can be used in the

next step without further purification.

Step 2: Synthesis of 4-Fluoro-2-methylbenzoic Acid

Materials: Crude 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one, sodium hydroxide

(NaOH), hydrochloric acid (HCl).

Procedure:

Dissolve the crude ketone from Step 1 in an aqueous solution of NaOH (e.g., 10-20%).
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Heat the mixture to reflux for 4-6 hours. The hydrolysis of the trichloromethyl group will

yield the sodium salt of the benzoic acid.

Cool the reaction mixture to room temperature and acidify to pH < 2 with concentrated

HCl.

The product, 4-fluoro-2-methylbenzoic acid, will precipitate as a solid.

Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from

a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 3: Synthesis of 4-Fluoro-2-methylphenylacetic Acid (Arndt-Eistert Homologation)

This is a classic method for the one-carbon homologation of carboxylic acids.

Materials: 4-Fluoro-2-methylbenzoic acid, thionyl chloride (SOCl₂), diazomethane (CH₂N₂) in

diethyl ether, silver oxide (Ag₂O), water, diethyl ether. Note: Diazomethane is highly toxic and

explosive. This reaction should only be performed by trained personnel in a suitable fume

hood with appropriate safety precautions.

Procedure:

Convert 4-fluoro-2-methylbenzoic acid to its acyl chloride by refluxing with an excess of

thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced

pressure.

Dissolve the crude acyl chloride in anhydrous diethyl ether and cool to 0 °C.

Slowly add a freshly prepared ethereal solution of diazomethane until the yellow color of

diazomethane persists.

Stir the reaction at 0 °C for 1-2 hours, then allow it to stand at room temperature for

several hours.

To the resulting diazoketone solution, add a catalytic amount of silver oxide suspended in

water.
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Warm the mixture gently. The evolution of nitrogen gas indicates the Wolff rearrangement

is proceeding.

After the gas evolution ceases, continue to stir for 1 hour.

The resulting mixture contains the target phenylacetic acid. Extract the product into an

aqueous basic solution (e.g., NaHCO₃), wash the aqueous layer with ether, and then re-

acidify with HCl to precipitate the final product.

Collect the solid by filtration, wash with water, and dry. Purify by recrystallization.

Spectral Data (Predicted)
No experimental spectral data for 4-Fluoro-2-methylphenylacetic acid is currently available in

public databases. The following table provides predicted spectral information based on its

chemical structure.
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Spectroscopy Predicted Data

¹H NMR

Signals expected for aromatic protons (doublets

and doublet of doublets, ~6.8-7.2 ppm), a

singlet for the methylene (-CH₂) group (~3.6

ppm), and a singlet for the methyl (-CH₃) group

(~2.3 ppm).

¹³C NMR

Resonances anticipated for the carboxylic acid

carbon (~175-180 ppm), aromatic carbons

(including a C-F coupled carbon), the methylene

carbon (~40 ppm), and the methyl carbon (~19

ppm).

IR

Characteristic absorptions for O-H stretch of the

carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O

stretch (~1700 cm⁻¹), C-F stretch (~1100-1250

cm⁻¹), and aromatic C=C stretches (~1450-

1600 cm⁻¹).

Mass Spec (EI)

Expected molecular ion peak [M]⁺ at m/z = 168.

A prominent fragment from the loss of the

carboxyl group [M-COOH]⁺ at m/z = 123.

Biological Activity and Signaling Pathways
A comprehensive search of scientific literature and databases reveals no published studies on

the biological activity, mechanism of action, or potential applications in drug discovery for 4-
Fluoro-2-methylphenylacetic acid. Therefore, its role in any signaling pathway is unknown,

and no diagrams can be provided at this time. The compound is primarily available as a

synthetic building block for research purposes.[2]

Safety and Handling
Based on available safety data for this compound class, 4-Fluoro-2-methylphenylacetic acid
should be handled with care.
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Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause

respiratory irritation.[1]

Precautions: Use in a well-ventilated area. Wear protective gloves, eye protection, and

appropriate laboratory attire. Avoid inhalation of dust and contact with skin and eyes.

Storage: Keep container tightly sealed. Store in a cool, dry place. Incompatible with oxidizing

agents.[2]

Conclusion
4-Fluoro-2-methylphenylacetic acid (CAS 407640-40-8) is a fluorinated aromatic carboxylic

acid with potential utility as a building block in chemical synthesis. This guide has provided a

summary of its known physical properties and outlined a detailed, plausible synthetic protocol.

The lack of data on its biological effects presents an open area for future research.

Investigators interested in this molecule should validate the proposed synthetic route and

perform their own characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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